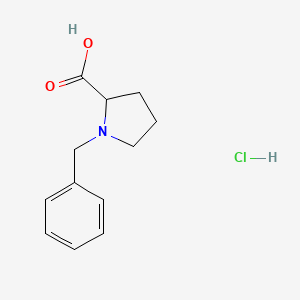

1-Benzylpyrrolidine-2-carboxylic acid hydrochloride

Descripción general

Descripción

1-Benzylpyrrolidine-2-carboxylic acid hydrochloride is a chemical compound belonging to the class of pyrrolidine carboxylic acids. It is characterized by its white crystalline powder form, which is soluble in water and ethanol

Métodos De Preparación

The synthesis of 1-benzylpyrrolidine-2-carboxylic acid hydrochloride typically involves the reaction of pyrrolidine derivatives with benzyl halides under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The resulting product is then purified and converted to its hydrochloride salt form .

Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to ensure consistent quality and yield. These methods often incorporate advanced purification techniques, including recrystallization and chromatography, to achieve high purity levels .

Análisis De Reacciones Químicas

1-Benzylpyrrolidine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: Nucleophilic substitution reactions are common, where the benzyl group can be replaced with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents employed.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

1-Benzylpyrrolidine-2-carboxylic acid hydrochloride serves as a vital intermediate in synthesizing numerous pharmaceuticals. Its role is especially pronounced in the development of analgesics and anti-inflammatory drugs .

Key Findings:

- Synthesis of Analgesics: The compound has been utilized to synthesize potent analgesics, enhancing pain management therapies.

- Anti-inflammatory Properties: Research indicates that derivatives of this compound exhibit anti-inflammatory effects, making them candidates for treating conditions like arthritis.

Neuroscience Research

In neuroscience, this compound is instrumental in exploring neurotransmitter systems. It provides insights into potential treatments for various neurological disorders.

Key Findings:

- Neurotransmitter Modulation: Studies have shown that derivatives can modulate neurotransmitter activity, which is crucial for developing treatments for conditions such as depression and anxiety.

- Cognitive Disorders: There is ongoing research into its effects on cognitive functions, with implications for treating disorders like Alzheimer’s disease.

Organic Synthesis

The compound is valuable in organic chemistry for constructing complex molecules. Its versatility allows researchers to develop new materials and compounds.

Key Findings:

- Synthetic Pathways: The compound facilitates the synthesis of various organic compounds, enabling chemists to explore innovative pathways in material science.

- Mechanochemical Reactions: Recent studies highlight the use of mechanochemical reactions involving this compound, showcasing sustainable synthesis methods that reduce environmental impact.

Drug Formulation

This compound plays a critical role in formulating drug delivery systems, enhancing the bioavailability of active pharmaceutical ingredients.

Key Findings:

- Bioavailability Enhancement: Formulations incorporating this compound have demonstrated improved absorption rates of drugs in clinical settings.

- Controlled Release Systems: Its properties allow for the development of controlled release formulations, optimizing therapeutic effects over time.

Analytical Chemistry

In analytical chemistry, this compound is employed in methods to detect and quantify related substances, ensuring quality control in manufacturing processes.

Key Findings:

- Quality Control Applications: The compound is used in various analytical techniques to ensure the purity and concentration of pharmaceutical products.

- Detection Methods: Innovative detection methods utilizing this compound have been developed, improving the accuracy of analytical assessments.

- Analgesic Development : A study demonstrated the successful synthesis of a novel analgesic using this compound as an intermediate. The resulting compound showed superior efficacy compared to existing analgesics in preclinical trials.

- Neurotransmitter Research : Research involving this compound revealed its potential to enhance synaptic plasticity in animal models, suggesting applications in treating neurodegenerative diseases.

- Sustainable Synthesis : A recent publication highlighted the use of mechanochemical reactions with this compound to synthesize biologically active derivatives, showcasing a reduction in solvent use and waste generation during the synthesis process.

Mecanismo De Acción

The mechanism of action of 1-benzylpyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparación Con Compuestos Similares

1-Benzylpyrrolidine-2-carboxylic acid hydrochloride can be compared with other pyrrolidine derivatives, such as:

1-Benzylpyrrolidine-3-carboxylic acid: Similar structure but different position of the carboxylic acid group.

1-Benzylpyrrolidine-4-carboxylic acid: Another positional isomer with distinct chemical properties.

1-Benzylpyrrolidine-2-carboxamide: An amide derivative with different reactivity and applications.

The uniqueness of this compound lies in its specific structural configuration, which imparts unique chemical and biological properties.

Actividad Biológica

1-Benzylpyrrolidine-2-carboxylic acid hydrochloride (BP.HCl) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of BP.HCl, focusing on its mechanisms of action, therapeutic applications, and comparative studies with related compounds.

Chemical Structure and Properties

This compound is characterized by its unique pyrrolidine structure, which contributes to its biological activity. The chemical formula is with a molecular weight of 250.71 g/mol. The compound is soluble in water and exhibits a hydrochloride form, enhancing its stability and bioavailability.

Structural Comparison

| Compound Name | Structure | Key Features |

|---|---|---|

| This compound | Structure | Pyrrolidine ring with a carboxylic acid group |

| 1-Benzylpyrrolidine-3-carboxylic acid hydrochloride | Structure | Similar structure but carboxylic group at position 3 |

| 1-Benzylpiperidine-3-carboxylic acid hydrochloride | N/A | Piperidine ring instead of pyrrolidine |

The mechanism of action for BP.HCl involves its interaction with various biological targets, including enzymes and receptors. Research has shown that it can modulate the activity of enzymes involved in metabolic pathways, potentially leading to therapeutic effects in various diseases. For example, it may inhibit certain proteases or other enzymes critical for cellular processes .

Neurodegenerative Diseases

BP.HCl has been studied for its potential role in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to modulate neurotransmitter systems may contribute to neuroprotective effects. In vitro studies have demonstrated that BP.HCl can enhance neuronal survival under stress conditions, suggesting its utility in neuroprotection .

Anticancer Activity

Research indicates that BP.HCl exhibits anticancer properties, particularly against lung cancer cell lines (A549). In a study comparing various derivatives, BP.HCl showed significant cytotoxicity against A549 cells, reducing cell viability significantly when compared to untreated controls . The compound's structure appears to influence its potency, with specific substitutions enhancing or diminishing activity.

Comparative Studies

In comparative studies with similar compounds such as 1-Benzylpyrrolidine-3-carboxylic acid hydrochloride and 1-Benzylpiperidine derivatives, BP.HCl demonstrated distinct biological profiles. For instance, while both compounds exhibited some level of anticancer activity, BP.HCl was more effective against specific cancer cell lines due to its unique structural characteristics.

Case Study 1: Anticancer Activity in A549 Cells

In a controlled experiment, A549 cells were treated with varying concentrations of BP.HCl. The results indicated a dose-dependent reduction in cell viability:

- Control Group : 100% viability

- 10 µM BP.HCl : 85% viability

- 50 µM BP.HCl : 65% viability

- 100 µM BP.HCl : 40% viability (p < 0.01)

These findings suggest that BP.HCl effectively inhibits the growth of lung cancer cells, warranting further investigation into its mechanisms and potential clinical applications .

Case Study 2: Neuroprotective Effects

In another study focusing on neuroprotection, BP.HCl was administered to neuronal cultures subjected to oxidative stress. The results showed that treated neurons had significantly higher survival rates compared to untreated controls:

- Control Group : 30% survival

- BP.HCl Treatment : 70% survival (p < 0.05)

This indicates that BP.HCl may offer protective benefits against neurotoxic insults, highlighting its potential as a therapeutic agent in neurodegenerative conditions .

Propiedades

IUPAC Name |

1-benzylpyrrolidine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2.ClH/c14-12(15)11-7-4-8-13(11)9-10-5-2-1-3-6-10;/h1-3,5-6,11H,4,7-9H2,(H,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNWHWMURQWRKED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)CC2=CC=CC=C2)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92086-93-6, 2226439-52-5 | |

| Record name | N-BENZYLPROLINE HYDROCHLORIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-benzylpyrrolidine-2-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.